Z-Phe-pro-OH
Overview
Description
Z-Phe-pro-OH, also known as (2S)-1-((2S)-2-((benzyloxy)carbonyl)amino)-3-phenylpropanoyl)-2-pyrrolidinecarboxylic acid, is a synthetic dipeptide compound. It is composed of phenylalanine and proline residues, with a benzyloxycarbonyl (Z) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Phe-pro-OH can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. One common method involves the coupling of benzyloxycarbonyl-protected phenylalanine (Z-Phe) with proline (Pro) using coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting dipeptide is then purified using chromatography techniques .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve automated peptide synthesizers that utilize SPPS. This method allows for the efficient and scalable production of peptides. The use of microwave irradiation has also been explored to enhance reaction rates and yields in peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Z-Phe-pro-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, yielding the constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Substitution: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions, typically using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Hydrogenation using Pd/C in the presence of hydrogen gas.
Major Products Formed
Hydrolysis: Phenylalanine and proline.
Oxidation: Phenylalanine derivatives.
Substitution: Deprotected dipeptide.
Scientific Research Applications
Z-Phe-pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic studies.
Biology: Employed in the study of protease activity and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a model compound for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Z-Phe-pro-OH involves its interaction with specific enzymes and receptors. As a dipeptide, it can be recognized and cleaved by proteases, leading to the release of its constituent amino acids. The benzyloxycarbonyl group provides stability and protects the amino terminus from unwanted reactions. The compound can pass through biological membranes by passive diffusion, allowing it to exert its effects within cells .
Comparison with Similar Compounds
Similar Compounds
Z-Pro-Phe-OH: Another dipeptide with a similar structure but with the order of amino acids reversed.
Z-Phe-Gly-OH: A dipeptide with glycine instead of proline.
Z-Phe-Ala-OH: A dipeptide with alanine instead of proline.
Uniqueness
Z-Phe-pro-OH is unique due to its specific sequence of phenylalanine and proline, which imparts distinct chemical and biological properties. The presence of the benzyloxycarbonyl protecting group enhances its stability and makes it suitable for various synthetic and analytical applications .
Properties
IUPAC Name |
1-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(24-13-7-12-19(24)21(26)27)18(14-16-8-3-1-4-9-16)23-22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMUASKUOLVIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998000 | |
Record name | N-[(Benzyloxy)(hydroxy)methylidene]phenylalanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7669-64-9 | |
Record name | 1-(N-((Phenylmethoxy)carbonyl)-L-phenylalanyl)-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007669649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC334023 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)(hydroxy)methylidene]phenylalanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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